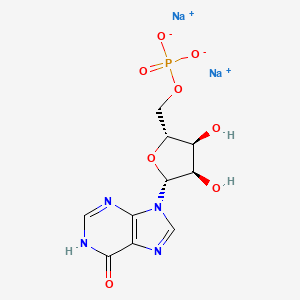
Disodium 5'-inosinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
生化学分析
Biochemical Properties
Disodium 5’-inosinate plays a significant role in biochemical reactions. It is used as a flavor enhancer, often in synergy with monosodium glutamate (MSG), to provide the umami taste . It interacts with taste receptors on the tongue to enhance savory flavors .
Cellular Effects
The cellular effects of Disodium 5’-inosinate are primarily related to its role as a flavor enhancer. It influences cell function by interacting with taste receptors on the tongue, enhancing the perception of savory flavors .
Molecular Mechanism
The molecular mechanism of Disodium 5’-inosinate involves its interaction with taste receptors on the tongue. It binds to these receptors and enhances the perception of savory flavors .
Temporal Effects in Laboratory Settings
Disodium 5’-inosinate is stable at 100 °C and will not decompose until the temperature is around 230 °C . Its effects over time in laboratory settings would primarily be related to its role as a flavor enhancer .
Dosage Effects in Animal Models
As with any substance, adverse effects may occur at high doses .
Metabolic Pathways
Disodium 5’-inosinate is involved in the purine metabolism pathway . It can be produced by two methods: through sugar fermentation or from yeast extract . Inosinate is naturally found in meat and fish at levels of 80–800 mg/100 g .
Transport and Distribution
It is soluble in water, which facilitates its distribution in aqueous environments .
Subcellular Localization
Given its role as a flavor enhancer, it is likely to interact with taste receptors on the surface of cells .
準備方法
合成経路と反応条件: 5'-イノシン酸二ナトリウム一水和物は、バクテリア株を用いて糖を発酵させることで合成することができます。 発酵プロセスでは、糖などの炭素源がイノシンに変換されます . このイノシンはその後リン酸化されてイノシン酸を生成し、続いて水酸化ナトリウムで中和されて5'-イノシン酸二ナトリウムが生成されます .
工業的製造方法: 5'-イノシン酸二ナトリウム一水和物の工業的製造には、しばしば結晶化プロセスが含まれます。 この方法は、イオン交換樹脂法と比較して廃水を削減し、温度を制御し、少量の有機溶媒を使用することで、高純度の5'-イノシン酸二ナトリウムを生成します .
化学反応の分析
反応の種類: 5'-イノシン酸二ナトリウム一水和物は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この反応は、しばしば酸化剤によって促進される電子を失うことを伴います。
還元: この反応は、通常還元剤を用いて電子を獲得することを伴います。
置換: この反応は、分子中の1つの原子または基を別の原子または基に置き換えることを伴います。
一般的な試薬と条件:
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換反応: ハロゲン、求核剤。
生成される主な生成物: これらの反応から生成される主な生成物は、使用する特定の条件と試薬によって異なります。たとえば、酸化によってイノシン一リン酸誘導体が生成され、還元によってイノシンが生成される可能性があります。
科学研究への応用
5'-イノシン酸二ナトリウム一水和物は、幅広い科学研究への応用があります。
化学: さまざまな化学反応や研究における試薬として使用されます。
生物学: 内因性代謝物としての役割と、細胞プロセスへの影響について研究されています。
科学的研究の応用
Disodium 5’-inosinate monohydrate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its role as an endogenous metabolite and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective, cardioprotective, anti-inflammatory, and immunomodulatory activities
Industry: Widely used as a flavor enhancer in the food industry to provide umami taste.
作用機序
5'-イノシン酸二ナトリウム一水和物の作用機序は、イノシンに変換されることを伴い、イノシンはさまざまな生物学的効果を持っています。 イノシンは、神経および炎症メカニズムに作用して痛覚閾値を低下させ、神経再生を促進します . また、アデノシン受容体と相互作用し、神経および精神疾患における治療の可能性に寄与しています .
類似化合物との比較
5'-イノシン酸二ナトリウム一水和物は、しばしば5'-グアニル酸二ナトリウムや5'-リボヌクレオチド二ナトリウムなどの類似化合物と比較されます。 これらの化合物は、風味増強剤としても使用され、同様の化学構造を持っています . 5'-イノシン酸二ナトリウム一水和物は、特に内因性代謝物としての役割と治療の可能性において、その特定の用途と効果において独自です .
類似化合物:
- 5'-グアニル酸二ナトリウム
- 5'-リボヌクレオチド二ナトリウム
生物活性
Disodium 5'-inosinate (IMP) is a purine ribonucleotide that plays a significant role in cellular metabolism and is commonly used as a flavor enhancer in food products. This article provides a comprehensive overview of the biological activity of this compound, including its metabolic pathways, effects on physiological parameters, and related research findings.
Chemical Structure and Properties
This compound has the molecular formula C10H11N4Na2O8P and is categorized as a purine nucleotide. It is formed from inosine monophosphate (IMP) through dephosphorylation processes and serves as a precursor for other nucleotides, particularly in the synthesis of RNA and DNA .
Metabolism and Biotransformation
This compound undergoes several metabolic transformations in the body:
- Biosynthesis : It is primarily synthesized through de novo purine biosynthesis, where ribonucleosides are phosphorylated to form ribonucleotides. This process involves the conversion of adenosine triphosphate (ATP) to AMP, followed by deamination to form IMP .
- Excretion : Following ingestion, approximately 70% of this compound is excreted in urine within 24 hours, with minimal amounts retained in tissues .
Enzymatic Activity
Studies have shown that this compound influences various enzymatic activities:
- In controlled experiments with rats, administration of this compound resulted in increased activities of liver enzymes such as hypoxanthine-guanine phosphoribosyl transferase and adenine phosphoribosyl transferase. This suggests that IMP may enhance purine metabolism through shunt pathways .
- The ratio of liver uricase to xanthine oxidase activity was also altered, indicating potential impacts on purine degradation processes .
Toxicological Studies
Acute toxicity assessments have been conducted to evaluate the safety profile of this compound:
- In animal studies, doses up to 1000 mg/kg body weight did not result in significant adverse effects on weight gain, organ weights, or hematological parameters .
- Behavioral studies in mice indicated that high doses could cause excitement and increased reflex responses but did not lead to muscle relaxation or significant lethargy .
Case Studies and Research Findings
Several research studies have investigated the biological activity and health implications of this compound:
- Flavor Enhancement : Research indicates that this compound acts synergistically with other flavor enhancers like disodium 5'-guanylate (GMP) to improve taste perception in food products. This property is attributed to its ability to enhance umami flavors, making it a popular additive in processed foods .
- Health Implications : A systematic review highlighted that dietary intake of nucleotides like IMP may support gut health and immune function, although more extensive clinical trials are needed to establish definitive health benefits .
- Analytical Methods : Advances in analytical chemistry have enabled the development of high-performance liquid chromatography (HPLC) methods for accurately measuring levels of this compound in food products. This ensures compliance with regulatory standards regarding food additives .
Summary Table of Biological Activities
特性
CAS番号 |
4691-65-0 |
|---|---|
分子式 |
C10H13N4O8P.2Na C10H13N4Na2O8P |
分子量 |
394.19 g/mol |
IUPAC名 |
disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate |
InChI |
InChI=1S/C10H13N4O8P.2Na/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;/t4-,6-,7-,10-;;/m1../s1 |
InChIキー |
SLIUELDPAPMQIB-IDIVVRGQSA-N |
SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
異性体SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O.[Na].[Na] |
正規SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O.[Na].[Na] |
物理的記述 |
Odourless, colourless or white crystals or powder |
溶解性 |
Soluble in water, sparingly soluble in ethanol, practically insoluble in ether |
同義語 |
5’-Inosinic Acid Disodium Salt; 5’-IMP di-Na salt; 5’-IMP Disodium Salt; Disodium 5’-IMP; Disodium 5’-Inosinate; Disodium IMP; Disodium Inosinate; Disodium Inosine 5’-Monophosphate; Disodium Inosine 5’-Phosphate; E 631; E 631 (Food Enhancement Agent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















